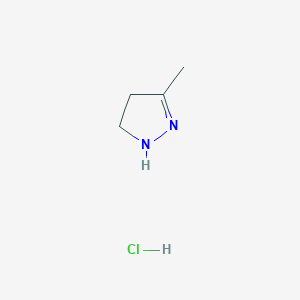
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride typically involves the cyclocondensation of hydrazine derivatives with β-diketones . One common method includes the reaction of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is nontoxic, thermally stable, and cost-effective . The use of such catalysts not only enhances the reaction efficiency but also simplifies the workup process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine, leading to the formation of electrophilic intermediates.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Iodine and other halogens are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride exerts its effects involves interaction with various molecular targets. For instance, it can inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer activities . The exact pathways depend on the specific application and the target organism or cell type.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or receptor binding .
Propiedades
Fórmula molecular |
C4H9ClN2 |
|---|---|
Peso molecular |
120.58 g/mol |
Nombre IUPAC |
3-methyl-4,5-dihydro-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4-2-3-5-6-4;/h5H,2-3H2,1H3;1H |
Clave InChI |
IETCRQZRJAJILX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
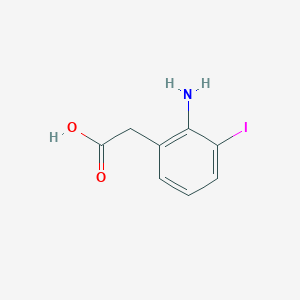

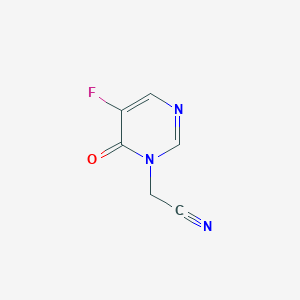
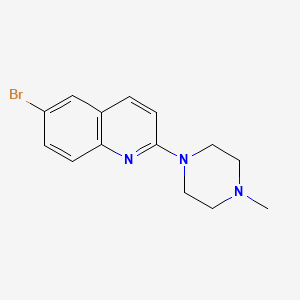
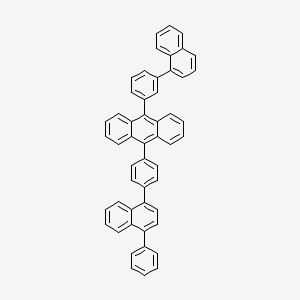
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
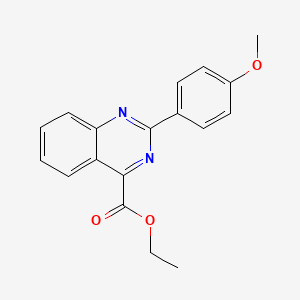
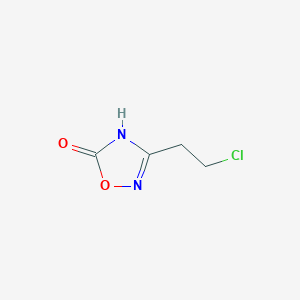
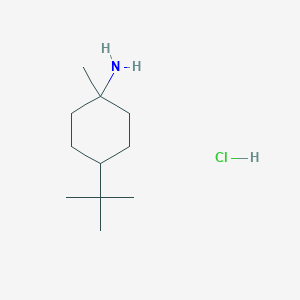
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
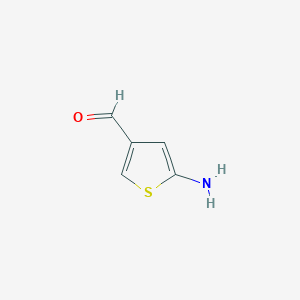
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)

